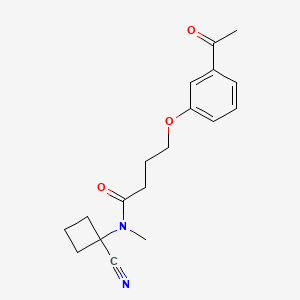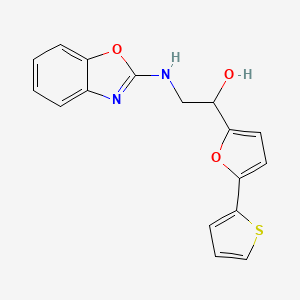![molecular formula C16H16N4OS2 B2662640 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034392-00-0](/img/structure/B2662640.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic compound. It is a type of N-heterocyclic compound . The compound is characterized by a unique structure that includes a thiazolo[5,4-b]pyridine core .
Synthesis Analysis
The synthesis of such compounds involves multiple steps and requires careful planning and execution . The synthesis process typically involves the use of commercially available substances and can yield moderate to good results . The synthesis process is often guided by a scaffold hopping strategy .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazolo[5,4-b]pyridine core . The structure of the compound is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound shows potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and proliferation . The IC50 of a representative compound could reach to 3.6 nm .Applications De Recherche Scientifique
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds, including thiazole-aminopiperidine hybrids, were designed and synthesized for the inhibition of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Antimicrobial Activity of Thiazolo[3,2]pyridines
Compounds derived from 2-cyanomethyl-4-thiazolinone showed antimicrobial activities, emphasizing the potential of thiazolo[3,2]pyridines in developing new antimicrobial agents (El-Emary et al., 2005).
Anti-inflammatory and Analgesic Agents from Benzodifuranyl and Thiazolopyrimidines
The synthesis of novel compounds from visnaginone and khellinone demonstrated analgesic and anti-inflammatory activities, highlighting the therapeutic potential of thiazolopyrimidines and related structures (Abu‐Hashem et al., 2020).
Development of Insecticidal Agents
Sulfonamide-bearing thiazole derivatives exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis, offering new avenues for the development of insecticidal agents (Soliman et al., 2020).
Heterocyclic Synthesis for Pharmacological Applications
Research into the synthesis of heterocyclic compounds, including thiazolopyrimidine derivatives, has explored their pharmacological potential in analgesic and antiparkinsonian activities, underscoring the versatility of these compounds in medicinal chemistry (Amr et al., 2008).
Mécanisme D'action
Orientations Futures
The compound and its derivatives show promise as potent inhibitors of PI3K, suggesting potential applications in the treatment of diseases where PI3K is implicated . Future research could focus on further exploring the structure-activity relationships and optimizing the compound for better efficacy and safety .
Propriétés
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMIXOXHGEBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)
